Methyl tumonoate A

CAS No.:

Cat. No.: VC1880522

Molecular Formula: C20H35NO4

Molecular Weight: 353.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H35NO4 |

|---|---|

| Molecular Weight | 353.5 g/mol |

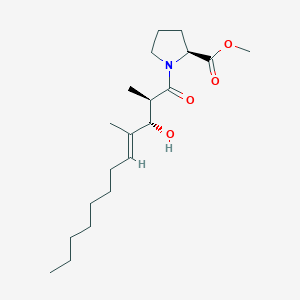

| IUPAC Name | methyl (2S)-1-[(E,2R,3S)-3-hydroxy-2,4-dimethyldodec-4-enoyl]pyrrolidine-2-carboxylate |

| Standard InChI | InChI=1S/C20H35NO4/c1-5-6-7-8-9-10-12-15(2)18(22)16(3)19(23)21-14-11-13-17(21)20(24)25-4/h12,16-18,22H,5-11,13-14H2,1-4H3/b15-12+/t16-,17+,18-/m1/s1 |

| Standard InChI Key | SZDORSKCYIOHRW-HOOHWIHRSA-N |

| Isomeric SMILES | CCCCCCC/C=C(\C)/[C@H]([C@@H](C)C(=O)N1CCC[C@H]1C(=O)OC)O |

| Canonical SMILES | CCCCCCCC=C(C)C(C(C)C(=O)N1CCCC1C(=O)OC)O |

Introduction

Discovery and Classification

Historical Context

Methyl tumonoate A was first documented in 1999 by Harrigan and colleagues as part of a broader investigation into novel metabolites from cyanobacterial assemblages collected at Tumon Bay, Guam . This breakthrough research identified five new compounds, which were assigned the trivial names tumonoic acids A (2), B (1), and C (5), methyl tumonoate A (3), and methyl tumonoate B (4) . The discovery of these compounds represented an important addition to the growing library of bioactive marine cyanobacterial metabolites.

Taxonomic Significance

The isolation of methyl tumonoate A from specific cyanobacterial strains has contributed significantly to our understanding of secondary metabolite production in marine microorganisms. Research has demonstrated that compounds 1 and 4 (tumonoic acid B and methyl tumonoate B) were also found in a lyngbyastatin 1-producing strain of L. majuscula from Guam, indicating a potential taxonomic relationship between metabolite production and cyanobacterial lineage .

Chemical Structure and Properties

Molecular Structure

Methyl tumonoate A represents the methyl ester derivative of tumonoic acid A. While the search results don't provide the exact molecular formula for methyl tumonoate A, we can infer its structure is closely related to ethyl tumonoate A (C₂₁H₃₇NO₄), differing only in the ester group (methyl versus ethyl) . The structure contains a characteristic fatty acid chain connected to an amino acid moiety, similar to other cyanobacterial secondary metabolites such as the viridamides and microcolins .

Structural Features

Based on related compounds, methyl tumonoate A likely contains:

-

A proline residue

-

A methyl ester group

-

A branched fatty acid chain with distinctive terminal regions

-

An amide bond connecting the proline and fatty acid components

The general structural elements of tumonoic acids and their esters include a 2,4-dimethyl-3-hydroxydodec-4-enoic acid moiety with defined stereochemistry .

Biological Source and Distribution

Cyanobacterial Origins

Methyl tumonoate A has been isolated from marine cyanobacterial assemblages, specifically from collections containing Lyngbya majuscula and Schizothrix calcicola . These filamentous cyanobacteria have been recognized as prolific producers of bioactive secondary metabolites with diverse structures and biological activities.

Ecological Distribution

The original isolates containing methyl tumonoate A were collected from Tumon Bay, Guam . Further research has shown that related compounds can be found in cyanobacterial populations across geographically distant locations, suggesting evolutionary conservation of the biosynthetic pathways responsible for producing these molecules . Specific cf. O. margaritifera strains have been demonstrated to produce methyl tumonoate A, as confirmed by screening techniques including LC-ESI-MS and MALDI-TOF-MS .

Morphological Characteristics of Producer Organisms

The cyanobacterial strains producing methyl tumonoate A show distinctive morphological features as outlined in Table 1:

| Strain | Thallus | Sheaths | Filament width (μm) | Cell width (μm) | Cell length (μm) | Cross-wall constriction | Apical cells |

|---|---|---|---|---|---|---|---|

| NAC8-45 | Mats/clumps | Thin, barely visible | 20.3±0.7 | 16.8±0.8 | 2.0±0.1 | >0.5 (>3.0%) | Slightly rounded with thickened cell walls |

| NAC8-46 | Mats/clumps | Thin, barely visible | 22.8±0.7 | 20.2±1.0 | 1.9±0.6 | >0.5 (>2.5%) | Slightly rounded with thickened cell walls |

| NAC8-54 | Mats/clumps | Thin, barely visible | 22.4±0.4 | 20.8±0.9 | 2.1±0.5 | >0.5 (>2.4%) | Slightly rounded with thickened cell walls |

Table 1: Morphological characteristics of cyanobacterial strains producing methyl tumonoate A and related compounds

Isolation and Structure Elucidation

Isolation Methodology

The isolation of methyl tumonoate A and related compounds has typically involved a systematic approach:

-

Collection of cyanobacterial biomass

-

Extraction with organic solvents

-

Fractionation using various chromatographic techniques including vacuum liquid chromatography (VLC)

-

Final purification through high-performance liquid chromatography (HPLC)

Structure Elucidation Techniques

Structure determination of methyl tumonoate A and other tumonoic acids has been accomplished through:

-

Two-dimensional NMR spectroscopic techniques

-

Chemical derivatization methods

-

Mass spectrometry analysis

For definitive structure confirmation, researchers have employed specific techniques such as:

-

Acid hydrolysis followed by derivatization with Marfey's reagent (FDVA) for determining amino acid configurations

-

Derivatization with Mosher's reagent (R/S-MTPA-Cl) for determining absolute configurations of hydroxyl groups

Confirmation as Natural Product

Biological Activities

Neurological Effects

The parent tumonoic acids and their derivatives, including methyl tumonoate A, have shown activity in neurological assays. Specifically, VLC fractions containing these compounds have demonstrated the ability to suppress spontaneous calcium oscillations in neocortical neurons . While ethyl tumonoate A at 10 μM produced nearly complete inhibition of Ca²⁺ oscillations, tumonoic acids A and F showed partial inhibition, suggesting structure-activity relationships within this compound family .

Cell Communication Inhibition

Several tumonoic acids, potentially including methyl tumonoate A, have shown moderate inhibition of cell-to-cell communication, resulting in a reduction in bioluminescence in Vibrio harveyi . This activity suggests potential applications in quorum sensing research and bacterial communication studies.

Biosynthetic Origin and Chemical Relationship

Structural Relationship to Other Marine Natural Products

Methyl tumonoate A shares structural similarities with other cyanobacterial secondary metabolites, including:

These molecules typically consist of 8–12 carbon fatty acid chains connected to amino acid moieties, suggesting common biosynthetic pathways .

Biosynthetic Considerations

The biosynthesis of methyl tumonoate A likely involves:

-

Fatty acid synthesis pathways for the production of the hydroxy fatty acid portion

-

Nonribosomal peptide synthetase (NRPS) systems for incorporation of the proline residue

-

S-adenosyl-L-methionine (SAM)-dependent methyltransferases for the methyl esterification

The isolation of both free acids and methyl esters from the same biological sources suggests that methylation may play a role in the natural product diversification strategy of these cyanobacteria.

Comparative Analysis with Related Compounds

Structural Comparison with Other Tumonoic Acids

The tumonoic acid family includes several closely related compounds (Table 2):

| Compound | Structure Type | Key Structural Features | Molecular Formula (if available) |

|---|---|---|---|

| Tumonoic acid A | Free acid | 2,4-dimethyl-3-hydroxydodec-4-enoic acid with proline | Not specified in search results |

| Tumonoic acid B | Free acid | Related to tumonoic acid A | Not specified in search results |

| Tumonoic acid C | Free acid | Related to tumonoic acid A | Not specified in search results |

| Methyl tumonoate A | Methyl ester | Methyl ester of tumonoic acid A | Not specified in search results |

| Methyl tumonoate B | Methyl ester | Methyl ester of tumonoic acid B | Not specified in search results |

| Ethyl tumonoate A | Ethyl ester | Ethyl ester of tumonoic acid A | C₂₁H₃₇NO₄ |

Table 2: Comparison of tumonoic acid family members

Biological Activity Comparison

The biological activities of these related compounds show some variations:

-

Ethyl tumonoate A demonstrates pronounced anti-inflammatory activity and inhibition of calcium oscillations

-

Tumonoic acids A and F show partial inhibition of calcium oscillations

-

Tumonoic acid G appears inactive in calcium oscillation assays

These differences suggest that the ester type and other structural modifications may play important roles in determining biological activity within this compound family.

Research Significance and Future Directions

Research Challenges

Despite the promising biological activities, several challenges remain in the research of methyl tumonoate A:

-

Limited availability from natural sources

-

Need for total synthetic approaches to enable larger-scale studies

-

Incomplete understanding of the detailed mechanism of action

-

Limited structure-activity relationship studies

Future Research Directions

Future investigations could productively focus on:

-

Total synthesis of methyl tumonoate A and analogs to enable broader biological testing

-

Detailed mechanistic studies of anti-inflammatory and neurological activities

-

Exploration of the biosynthetic pathways and potential for engineered production

-

Development of more potent and selective derivatives for specific applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume